2,3-Dimethylpiperazine
Overview
Description
2,3-Dimethylpiperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It’s used in the synthesis of substances and laboratory chemicals .
Synthesis Analysis
Recent developments in the synthesis of piperazines focus on the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular formula of 2,3-Dimethylpiperazine is C12H28N4, with an average mass of 228.378 Da and a monoisotopic mass of 228.231400 Da .Chemical Reactions Analysis
The reaction thermochemistry data for 2,3-Dimethylpiperazine indicates that the reaction between H2 and C6H10N2 results in C6H14N2 . The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines gives ® and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones .Physical And Chemical Properties Analysis
2,3-Dimethylpiperazine is a liquid with a refractive index of n20/D 1.507 (lit.), a boiling point of 156 °C (lit.), and a density of 1.011 g/mL at 25 °C (lit.) .Scientific Research Applications
Use in Chemistry
2,3-Dimethylpiperazine is used in the synthesis of various chemical compounds . It has a molecular weight of 114.19 and its empirical formula is C6H14N2 .
Application
It is used as a reagent in the synthesis of ® and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones .
Method of Application
The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines (1 equiv), in THF, at ca. 20 °C gives ® and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones in 70% and 68% yields, respectively .
Results
The new compounds were fully characterized . The introduction of 3-methylpiperazine in the design of kinase inhibitors offers another route to enhance potency on target and selectivity .
Use in Pharmacology
Piperazines are important saturated nitrogen-containing heterocycles and appear in a number of clinically used pharmaceuticals . Among the nitrogen-containing heterocycles, piperazines rank as third in the most frequently used U.S. FDA-approved drugs .
Application
The incorporation of an asymmetric 3-methyl substituent to the piperazine moiety can improve the biological activity of a compound and enhance its physicochemical characteristics .
Method of Application
The 3-methylpiperazine has similar properties and uses to the 3-methylmorpholine substituent commonly used in kinase inhibitor design .
Use in Industrial Applications
2,3-Dimethylpiperazine plays a key role in the manufacturing of rubber products, textiles, and resins .
Application
It serves as an accelerator in the vulcanization process of rubber and is also used in the dyeing and printing process of textiles .
Method of Application
In the vulcanization process, 2,3-Dimethylpiperazine is added to the rubber to accelerate the cross-linking process, which improves the rubber’s durability and elasticity . In textile dyeing and printing, it is used as a leveling agent to promote even distribution of the dye .
Results
The use of 2,3-Dimethylpiperazine in these industrial applications results in improved product quality and performance .
Use in Scientific Research
Due to its ability to form stable crystalline salts, 2,3-Dimethylpiperazine is utilized in scientific research as a reagent for the preparation of various organic compounds .
Application
It is used as a reagent in the synthesis of various organic compounds .
Method of Application
The specific method of application depends on the particular organic compound being synthesized .
Results
The use of 2,3-Dimethylpiperazine in scientific research has led to the development of new organic compounds with potential applications in various fields .
Use in the Production of Ethanolamine
2,3-Dimethylpiperazine was originally synthesized as a byproduct in the production of ethanolamine .
Application
Ethanolamine is used in a wide variety of applications, including as a feedstock for the production of detergents, emulsifiers, and pharmaceuticals .
Method of Application
The specific method of application depends on the particular product being synthesized .
Results
The use of 2,3-Dimethylpiperazine in the production of ethanolamine has led to the development of new products with potential applications in various fields .
Use in the Synthesis of Pharmaceuticals
Piperazine derivatives, including 2,3-Dimethylpiperazine, are utilized in the treatment of mental health disorders, such as anxiety and depression .
Method of Application
The specific method of application depends on the particular pharmaceutical product being synthesized .
Safety And Hazards
Future Directions
While there isn’t specific information available on the future directions for 2,3-Dimethylpiperazine, the field of controlled drug delivery systems is a promising area for future research. The development of new materials and the establishment of structure-function relationships are key areas of focus .
properties
IUPAC Name |
2,3-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWPTMLRSANSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335075 | |
Record name | 2,3-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylpiperazine | |
CAS RN |
84468-52-0 | |
Record name | 2,3-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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